molecular formula C18H20N2O4 B12713108 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate CAS No. 94291-64-2

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate

Cat. No.: B12713108
CAS No.: 94291-64-2
M. Wt: 328.4 g/mol
InChI Key: USTLUBMTLHVUHQ-UHFFFAOYSA-N
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Description

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate is a chemical compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate typically involves multiple steps, starting from basic organic compounds. The process often includes:

    Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.

    Introduction of Methyl Groups: Methylation reactions are carried out to introduce the N,5-dimethyl groups.

    Oxalate Formation: The final step involves the reaction with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Imipramine Hydrochloride: A related compound with similar structural features.

    5H-Dibenz(b,f)azepine: Another compound in the same chemical family.

Uniqueness

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate stands out due to its specific functional groups and the resulting properties. Its unique structure allows for diverse applications and makes it a valuable compound in various research fields.

Properties

CAS No.

94291-64-2

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;oxalic acid

InChI

InChI=1S/C16H18N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10,14,17H,11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

USTLUBMTLHVUHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)O)O

Origin of Product

United States

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